1-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidin-2-one

Medicinal chemistry CNS drug design Physicochemical profiling

1-[2-(5-Fluoro-1H-indol-3-yl)ethyl]piperidin-2-one (CAS 62933-31-7; molecular formula C15H17FN2O; MW 260.31 g/mol) is a synthetic indole derivative that serves as the unsubstituted core scaffold of the clinically characterized tachykinin NK2 receptor antagonist GR159897. The compound bears a 5-fluoro substituent on the indole ring and an ethyl linker connecting the indole C3 position to the nitrogen of a piperidin-2-one ring.

Molecular Formula C15H17FN2O
Molecular Weight 260.31 g/mol
CAS No. 62933-31-7
Cat. No. B12661491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidin-2-one
CAS62933-31-7
Molecular FormulaC15H17FN2O
Molecular Weight260.31 g/mol
Structural Identifiers
SMILESC1CCN(C(=O)C1)CCC2=CNC3=C2C=C(C=C3)F
InChIInChI=1S/C15H17FN2O/c16-12-4-5-14-13(9-12)11(10-17-14)6-8-18-7-2-1-3-15(18)19/h4-5,9-10,17H,1-3,6-8H2
InChIKeyPDZUDLSGYIIFCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-(5-Fluoro-1H-indol-3-yl)ethyl]piperidin-2-one (CAS 62933-31-7): Core Scaffold Identity and Procurement-Relevant Baselines for the 5-Fluoroindole-Piperidinone Series


1-[2-(5-Fluoro-1H-indol-3-yl)ethyl]piperidin-2-one (CAS 62933-31-7; molecular formula C15H17FN2O; MW 260.31 g/mol) is a synthetic indole derivative that serves as the unsubstituted core scaffold of the clinically characterized tachykinin NK2 receptor antagonist GR159897 [1]. The compound bears a 5-fluoro substituent on the indole ring and an ethyl linker connecting the indole C3 position to the nitrogen of a piperidin-2-one ring. Unlike the fully elaborated NK2 antagonist GR159897, which carries an additional 4-methoxy-4-[(phenylsulfinyl)methyl] substituent on the piperidine ring, this compound represents the minimal pharmacophoric 5-fluoroindol-3-ylethyl-amine core wherein the amine is conformationally constrained as a cyclic lactam (piperidin-2-one). According to PubChem, the compound has a computed XLogP3 of 1.5, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a topological polar surface area (TPSA) of 36.1 Ų [2]. These physicochemical properties distinguish it sharply from both the tertiary-amine piperidine analogs and the more lipophilic, higher-molecular-weight GR159897 derivatives.

Why Generic 5-Fluoroindole Derivatives Cannot Substitute 1-[2-(5-Fluoro-1H-indol-3-yl)ethyl]piperidin-2-one in NK2 Antagonist Development and CNS-Targeted Research


Generic substitution among 5-fluoroindole derivatives fails because two structural features of this compound are simultaneously pharmacologically critical and synthetically non-trivial: (i) the piperidin-2-one lactam ring introduces a carbonyl that eliminates the basic tertiary amine present in piperidine analogs, fundamentally altering protonation state, hydrogen-bonding capacity, and CNS permeability [1]; and (ii) the two-carbon ethyl linker between indole C3 and the lactam nitrogen imposes a specific conformational constraint that is distinct from the more common methylene-linked or directly N-substituted indoles [2]. In the published NK2 antagonist SAR literature, the 5-fluoroindol-3-ylethyl substructure is the essential recognition element for high-affinity NK2 receptor binding, and modification of the ethyl linker length or replacement of the piperidin-2-one with a basic piperidine (as in GR159897) results in different pharmacodynamic and pharmacokinetic profiles [3]. Consequently, procurement of an incorrect 5-fluoroindole derivative—such as a 5-fluoroindole-3-acetic acid building block or a 5-fluoro-3-piperidinyl-indole—will produce chemically distinct downstream products that cannot recapitulate the published NK2 antagonist pharmacology.

Quantitative Evidence Driving Selection of 1-[2-(5-Fluoro-1H-indol-3-yl)ethyl]piperidin-2-one Over Its Closest Analogs


Piperidin-2-one vs. Piperidine Scaffold: Altered Basicity, Hydrogen-Bond Network, and CNS Drug-Like Properties

The target compound contains a piperidin-2-one ring (a cyclic lactam), whereas its closest clinically advanced analog GR159897 contains a piperidine ring (a tertiary amine). The lactam carbonyl eliminates the basic nitrogen center, reducing the pKa of the conjugate acid from ~10–11 (typical of piperidines) to below 0 for the amide nitrogen. This change has three quantifiable consequences that matter for CNS research: (a) Hydrogen bond acceptor count increases to 2 (vs. 1 for the piperidine analog 5-fluoro-3-(2-piperidin-1-yl-ethyl)-1H-indole), as reported in PubChem computed descriptors [1]. (b) Topological polar surface area (TPSA) increases to 36.1 Ų for the target compound, compared with an estimated ~16–20 Ų for the piperidine analog (based on the tertiary amine contribution) [1], which impacts blood-brain barrier penetration predictions. (c) The XLogP3 of the target compound is 1.5 [1], significantly lower than the estimated ClogP of ~3.5 for GR159897 (C23H27FN2O2S; MW 414.54) , reflecting the absence of the lipophilic 4-methoxy-4-[(phenylsulfinyl)methyl] substituent. This polarity differential is critical when selecting a starting scaffold for lead optimization: the lower lipophilicity of the target compound provides a more favorable starting point for maintaining CNS drug-like properties (Lipinski compliance) after subsequent synthetic elaboration.

Medicinal chemistry CNS drug design Physicochemical profiling

The 5-Fluoroindol-3-ylethyl Substructure as the Essential NK2 Pharmacophore: Evidence from GR159897 and Spiropiperidine SAR

The 5-fluoroindol-3-ylethyl substructure—exactly embodied in the target compound—is the indispensable pharmacophoric fragment for high-affinity NK2 receptor binding. GR159897, in which this substructure is appended to a 4-methoxy-4-[(phenylsulfinyl)methyl]piperidine, exhibits a pKi of 9.5 at human NK2 receptors expressed in CHO cells and a pKi of 10.0 at rat colon NK2 receptors [1]. In a parallel SAR series of 2-(5-fluoro-1H-indol-3-yl)ethyl spiropiperidines, equivalent NK2 receptor binding affinity was observed for multiple spirocyclic derivatives, confirming that the 5-fluoroindol-3-ylethyl fragment is the primary affinity determinant, while the nature of the cyclic amine modulates potency, selectivity, and pharmacokinetics [2]. By contrast, 5-fluoroindole derivatives lacking the ethyl linker (e.g., 5-fluoro-3-[(4-piperidinyl)methyl]indole) demonstrated high affinity for the serotonin uptake site but were devoid of in vivo activity, highlighting that the ethyl chain and the attached nitrogen heterocycle together dictate target selectivity [3]. The target compound therefore represents the minimal, validated scaffold from which both NK2-selective antagonists and CNS-active serotonergic agents can be elaborated.

Tachykinin receptor pharmacology NK2 antagonist Structure-activity relationship

Lipophilicity Differential (ΔXLogP3 > 2.0) Between the Target Piperidin-2-one Scaffold and GR159897: Implications for Lead Optimization Starting Point Selection

The computed XLogP3 of the target compound is 1.5 [1], whereas GR159897 (C23H27FN2O2S; MW 414.54) has an estimated ClogP of approximately 3.5 . This ΔXLogP3 of ≥2.0 log units is attributable to the 4-methoxy-4-[(phenylsulfinyl)methyl] substituent present in GR159897 but absent in the target compound. In CNS drug discovery, a lower starting lipophilicity is advantageous because it leaves more 'lipophilic headroom' for subsequent synthetic optimization without exceeding the Lipinski logP threshold of 5.0. Additionally, the target compound's molecular weight (260.31 g/mol) is substantially lower than GR159897 (414.54 g/mol), providing greater compliance with the molecular weight component of Lipinski's rule (≤500 Da) and offering more flexibility for the introduction of functional groups during medicinal chemistry optimization. The higher TPSA of 36.1 Ų further contributes to a predicted favorable CNS MPO (Multiparameter Optimization) score relative to more lipophilic, higher-molecular-weight analogs.

Drug-likeness Lipinski rule of five Lead optimization

5-Fluoro Substitution on the Indole Ring: Impact on Metabolic Stability and Target Binding Compared with Non-Fluorinated Indole Analogs

The 5-fluoro substituent on the indole ring of the target compound confers well-documented advantages over non-fluorinated indole analogs, supported by class-level evidence from multiple 5-fluoroindole drug discovery programs. 5-Fluoroindole itself has demonstrated antibacterial activity with a MIC of 4.7 μM against Mycobacterium tuberculosis H37Rv and exhibits metabolic stability in rat liver microsomes . In the context of serotonergic agents, 5-fluoro-substituted indoles consistently show enhanced binding affinity for the serotonin transporter (SERT) compared with their unsubstituted counterparts: for example, 3-(aminoalkyl)-5-fluoroindole derivatives with a 5-carbon side chain achieved nanomolar-range dual inhibition of myeloperoxidase (MPO) and SERT, whereas the corresponding non-fluorinated analogs showed substantially reduced potency [1]. The fluorine atom at the 5-position increases the indole NH acidity (due to the electron-withdrawing effect), enhancing hydrogen-bond donor capacity, while simultaneously protecting the metabolically labile 5-position from cytochrome P450-mediated oxidation. In synthetic chemistry applications, the 5-fluoro substituent also improves regioselectivity in electrophilic substitution reactions by deactivating the indole ring, reducing bis-alkylation side products, though it necessitates moderately higher reaction temperatures (120–140 °C) compared with unsubstituted indoles .

Fluorine medicinal chemistry Metabolic stability Indole functionalization

Synthetic Accessibility and Late-Stage Diversification Potential: Piperidin-2-one as a Versatile Scaffold for Parallel Library Synthesis

The target compound's piperidin-2-one ring provides a chemically distinct diversification handle compared with piperidine-based scaffolds. The carbonyl group at the 2-position enables: (i) chemoselective reduction to the corresponding 2-hydroxypiperidine or enamine under controlled conditions (using NaBH4 or LiAlH4) [1]; (ii) nucleophilic addition at the carbonyl carbon for the introduction of alkyl, aryl, or heteroaryl groups; and (iii) enolate formation at the α-position (C3) of the lactam for C-C bond-forming reactions. These transformations are orthogonal to the reactions available on the piperidine nitrogen of GR159897-like analogs, which are limited to N-alkylation, N-acylation, and N-sulfonylation. The benchchem.com synthesis description confirms that the compound can be prepared from commercially available 5-fluoroindole and piperidin-2-one via nucleophilic substitution using NaH or K2CO3 as base in DMF or THF, yielding a product amenable to industrial-scale continuous flow synthesis for high purity and yield [1]. In contrast, the analogous piperidine derivative (5-fluoro-3-(2-piperidin-1-yl-ethyl)-1H-indole) would require a different synthetic route (typically reductive amination or N-alkylation of the pre-formed indole-ethyl fragment), and would lack the carbonyl diversification handle.

Parallel synthesis Scaffold diversification Combinatorial chemistry

Procurement-Driven Application Scenarios for 1-[2-(5-Fluoro-1H-indol-3-yl)ethyl]piperidin-2-one in Drug Discovery and Chemical Biology


NK2 Receptor Antagonist Lead Optimization Programs

The target compound is the direct synthetic precursor to GR159897 and its spiropiperidine congeners. A medicinal chemistry team aiming to discover novel NK2 antagonists with improved subtype selectivity (NK2 vs. NK1/NK3) or enhanced oral bioavailability should use this compound as the starting scaffold for library synthesis. The piperidin-2-one core provides a built-in carbonyl handle for late-stage diversification, while the 5-fluoroindol-3-ylethyl substructure retains the essential NK2 pharmacophore as validated by GR159897 (human NK2 pKi = 9.5; rat NK2 pKi = 10.0) [1]. The lower starting lipophilicity (XLogP3 = 1.5) compared with GR159897 (ClogP ≈ 3.5) provides ample lipophilic headroom for introducing substituents without exceeding drug-likeness thresholds [2].

Serotonergic Agent Discovery: SERT and 5-HT Receptor Subtype Profiling

While the primary published application of this scaffold is in NK2 antagonism, the 5-fluoroindole-ethylamine substructure is a recognized pharmacophore for serotonin transporter (SERT) and 5-HT receptor modulation [3]. The target compound can serve as a starting point for synthesizing focused libraries aimed at identifying dual SERT/5-HT1A agents or selective 5-HT2A antagonists. The piperidin-2-one carbonyl provides a hydrogen-bond acceptor that can engage key residues in aminergic GPCR binding pockets, potentially conferring selectivity over the basic amine-containing piperidine analogs that dominate current serotonergic pharmacopeia [4].

Chemical Biology Tool Compound Synthesis for Tachykinin Pathway Dissection

The target compound provides a scaffold for synthesizing photoaffinity probes, fluorescent ligands, or biotinylated derivatives for target engagement studies. The piperidin-2-one carbonyl and the indole NH offer two orthogonal attachment points for linker conjugation, enabling the generation of tool compounds that retain the NK2 pharmacophore while carrying reporter groups. GR159897 itself has been used as a pharmacological tool for studying NK2 receptor function in guinea pig airways (pA2 = 8.7 against GR64349-induced contractions; in vivo bronchoconstriction antagonism at 0.12 mg/kg i.v., dose ratio = 28) [1], demonstrating the utility of this chemotype for in vivo target validation.

Fluorinated Building Block for Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 260.31 g/mol, the target compound lies within the optimal fragment size range (MW < 300 Da) for FBDD campaigns. Its balanced physicochemical profile (XLogP3 = 1.5, TPSA = 36.1 Ų, 3 rotatable bonds) [2] makes it an ideal fragment hit for screening against CNS targets, where the 5-fluoroindole moiety provides a favorable 19F NMR handle for ligand-observed and protein-observed fragment screening. The compound's moderate lipophilicity and low molecular complexity enable efficient fragment growing and merging strategies.

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